molecular formula C22H19F2N7O2 B2795207 (2,6-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920183-66-0

(2,6-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2795207
CAS No.: 920183-66-0
M. Wt: 451.438
InChI Key: XLBRVGOJJIMWKI-UHFFFAOYSA-N
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Description

(2,6-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H19F2N7O2 and its molecular weight is 451.438. The purity is usually 95%.
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Biological Activity

The compound (2,6-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (CAS Number: 920183-66-0) is a complex organic molecule that belongs to the class of triazolopyrimidines. This compound exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This article aims to detail the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C22H19F2N7O2C_{22}H_{19}F_{2}N_{7}O_{2}, with a molecular weight of 451.4 g/mol. The structure features multiple functional groups including a difluorophenyl moiety, a piperazine ring, and a triazolopyrimidine scaffold, which are known to contribute to its biological activities.

PropertyValue
Molecular FormulaC22H19F2N7O2C_{22}H_{19}F_{2}N_{7}O_{2}
Molecular Weight451.4 g/mol
CAS Number920183-66-0

Anticancer Activity

Recent studies have indicated that compounds containing triazolopyrimidine structures exhibit notable anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 45 to 97 nM . The mechanism of action is believed to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar scaffolds have shown MIC values as low as 1–8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Study on Antiproliferative Effects

A study focused on the antiproliferative effects of triazolo[1,5-a][1,3,5]triazines found that certain derivatives exhibited high activity against various cancer cell lines. The study reported that compounds with fluorinated moieties showed enhanced efficacy compared to their non-fluorinated counterparts . This suggests that the presence of fluorine in the structure may play a crucial role in enhancing biological activity.

Research on Antimicrobial Efficacy

Another significant research effort evaluated the antimicrobial efficacy of triazole-fused compounds against several pathogens. The results indicated that these compounds not only inhibited bacterial growth but also displayed antifungal activity against strains like Candida albicans . The study highlighted the potential for developing new antimicrobial agents based on triazole derivatives.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N7O2/c1-33-15-7-5-14(6-8-15)31-21-19(27-28-31)20(25-13-26-21)29-9-11-30(12-10-29)22(32)18-16(23)3-2-4-17(18)24/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBRVGOJJIMWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC=C5F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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